molecular formula C24H28N4O2S B15103968 N-(1-benzylpiperidin-4-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide

N-(1-benzylpiperidin-4-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide

Cat. No.: B15103968
M. Wt: 436.6 g/mol
InChI Key: BCVJDSUALAGBAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzylpiperidin-4-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide core linked to a 1-benzylpiperidin-4-yl moiety and a [(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl substituent. The benzylpiperidine moiety contributes to conformational flexibility and lipophilicity, which may influence pharmacokinetic properties such as blood-brain barrier penetration .

Properties

Molecular Formula

C24H28N4O2S

Molecular Weight

436.6 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]furan-2-carboxamide

InChI

InChI=1S/C24H28N4O2S/c1-17-14-18(2)26-24(25-17)31-16-21-8-9-22(30-21)23(29)27-20-10-12-28(13-11-20)15-19-6-4-3-5-7-19/h3-9,14,20H,10-13,15-16H2,1-2H3,(H,27,29)

InChI Key

BCVJDSUALAGBAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds The furan ring is then attached through a series of reactions involving carboxylation and cyclization

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques. The scalability of the synthesis is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies of enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The pathways involved can include inhibition of enzyme activity, alteration of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

A. Core Structure and Electronic Effects

  • The target compound utilizes a furan-2-carboxamide core, which is less electron-deficient compared to the pyrimidine-5-carboxamide cores of Compounds 7 and 12a . This difference may influence binding interactions with biological targets, as furan’s oxygen atom can engage in stronger dipole interactions.
  • ~5 for carboxamide).

B. Substituent Effects

  • The [(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl group in the target compound provides steric bulk and moderate hydrophobicity due to methyl groups. In contrast, Compounds 7 and 12a incorporate morpholine-carbonyl and nitrophenoxy groups, which introduce polar and electron-withdrawing effects, respectively .

D. Physicochemical Properties

  • The benzylpiperidine moiety in the target compound likely enhances blood-brain barrier permeability compared to the morpholine-carbonyl groups in Compounds 7 and 12a, which are more hydrophilic .
  • The dimethylpyrimidine group in the target compound offers metabolic stability over the nitro substituents in Compounds 7 and 12a, which are prone to reduction in vivo .

Research Implications

  • Hydrophobic Interactions: The dimethylpyrimidine sulfanyl group in the target compound could optimize interactions with hydrophobic binding pockets, a feature less pronounced in morpholine-containing derivatives .

Limitations and Contradictions

  • The evidence lacks direct biological data (e.g., IC₅₀, binding affinity) for the target compound, limiting functional comparisons.
  • Synthesis details for the target compound are inferred from analogous reactions; deviations in yield or purity remain unverified .

Biological Activity

N-(1-benzylpiperidin-4-yl)-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C19H24N4SO\text{C}_{19}\text{H}_{24}\text{N}_4\text{S}\text{O}

This structure includes a benzylpiperidine moiety, a furan carboxamide group, and a pyrimidine sulfanyl substituent, which contribute to its biological activity.

1. Receptor Affinity

Research indicates that derivatives of N-(1-benzylpiperidin-4-yl) compounds exhibit significant affinity for sigma receptors, particularly sigma1 and sigma2 receptors. For instance, related compounds have shown high selectivity for sigma1 receptors with Ki values in the nanomolar range, suggesting potential applications in neuropharmacology .

CompoundSigma1 Ki (nM)Sigma2 Ki (nM)
N-(1-benzylpiperidin-4-yl)phenylacetamide3.90240
2-fluoro analogue3.56667

2. Neuroprotective Effects

The compound has been studied for its neuroprotective effects. It promotes axonal outgrowth and angiogenesis, making it a candidate for treating neurodegenerative diseases . The mechanism involves modulation of signaling pathways associated with neuronal survival and growth.

3. Antagonism of Muscarinic Receptors

Some studies have identified derivatives that selectively antagonize muscarinic receptors, particularly M4 receptors. This activity suggests potential therapeutic applications in treating neurological disorders such as schizophrenia and Alzheimer's disease .

Case Study 1: Neuroprotective Activity

In a study examining the neuroprotective effects of related compounds in animal models, researchers found that administration led to improved cognitive function and reduced neuronal loss in models of Alzheimer's disease. The mechanism was attributed to enhanced cholinergic signaling and reduced oxidative stress.

Case Study 2: Sigma Receptor Binding

A quantitative structure-activity relationship (QSAR) study highlighted that specific substitutions on the benzylpiperidine ring significantly influenced binding affinity to sigma receptors. This finding underscores the importance of chemical modifications in enhancing biological activity .

Q & A

Q. Basic

  • Column Chromatography : Use gradient elution (e.g., 30–70% EtOAc in hexane) to resolve polar byproducts. Pre-adsorb the crude product onto silica gel before loading .
  • Recrystallization : Test solvents like chloroform or methanol/water mixtures for high-purity crystalline yields. Monitor purity via HPLC (≥98%) .

What analytical techniques are critical for structural characterization?

Q. Basic

  • NMR : Confirm regiochemistry using 1H^1H NMR (e.g., benzylpiperidine protons at δ 2.5–3.5 ppm, furan protons at δ 6.5–7.0 ppm) and 13C^{13}C NMR (carbonyl signals at ~170 ppm) .
  • LCMS : Verify molecular ion peaks (e.g., [M+H]+^+) with mass accuracy <5 ppm.
  • IR : Detect amide C=O stretches (~1650 cm1^{-1}) and sulfanyl S-C bonds (~650 cm1^{-1}) .

How can crystallographic data resolve ambiguities in molecular conformation?

Q. Advanced

  • Software : Use SHELXL for refinement and WinGX for data processing. Anisotropic displacement parameters (ADPs) help identify rotational flexibility in the benzylpiperidine group .
  • Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H···O) to confirm packing stability. Example: A 2012 study resolved sulfonamide analogs using ORTEP for ellipsoid visualization .

How should researchers address contradictions between spectral data and expected structures?

Q. Advanced

  • Cross-Validation : Compare NMR shifts with DFT-calculated values (e.g., Gaussian09) for key protons.
  • Purity Checks : Re-run LCMS with alternative ionization modes (ESI vs. APCI) to detect isobaric impurities .
  • Crystallography : Resolve ambiguities (e.g., sulfanyl vs. sulfonyl configurations) via single-crystal X-ray diffraction .

What strategies improve synthetic yields of the target compound?

Q. Advanced

  • Stoichiometry : Optimize coupling agent ratios (e.g., TBTU:amine = 1.5:1) to minimize unreacted intermediates .
  • Temperature Control : Conduct reactions at 0°C during activation to reduce side-product formation.
  • Catalysis : Screen Pd-based catalysts for Suzuki-type couplings in heteroaromatic systems .

How can structure-activity relationship (SAR) studies guide derivative design?

Q. Advanced

  • Core Modifications : Replace the 4,6-dimethylpyrimidine sulfanyl group with bioisosteres (e.g., pyrazine) to assess solubility changes .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to evaluate interactions with biological targets (e.g., kinase domains) .
  • Data Correlation : Compare IC50_{50} values of analogs with logP and PSA metrics to optimize bioavailability .

What validation protocols ensure methodological robustness?

Q. Advanced

  • Reproducibility : Replicate syntheses across ≥3 independent batches with ≤5% yield variation .
  • Multi-Technique Confirmation : Cross-validate using 1H^1H-13C^{13}C HSQC NMR and high-resolution MS (HRMS) .
  • Theoretical Alignment : Benchmark experimental data against computational models (e.g., DFT-optimized geometries) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.